molecular formula C14H19NO3 B8166868 Methyl 5-amino-4-(cyclopentyloxy)-2-methylbenzoate

Methyl 5-amino-4-(cyclopentyloxy)-2-methylbenzoate

Cat. No.: B8166868
M. Wt: 249.30 g/mol
InChI Key: QGNNROQKBKZHJL-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(cyclopentyloxy)-2-methylbenzoate is a substituted benzoate ester featuring a cyclopentyloxy group at the 4-position, an amino group at the 5-position, and a methyl group at the 2-position of the benzyl ring. Benzoate esters with varying substituents are widely explored for their chemical reactivity, biological activity, and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

methyl 5-amino-4-cyclopentyloxy-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-7-13(18-10-5-3-4-6-10)12(15)8-11(9)14(16)17-2/h7-8,10H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNROQKBKZHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzoate esters, emphasizing substituent positions, functional groups, and implications for properties:

Table 1: Structural and Functional Group Comparison

Compound Name Substituent Positions & Groups Key Features References
Methyl 5-amino-4-(cyclopentyloxy)-2-methylbenzoate 2-CH₃, 4-O-cyclopentyl, 5-NH₂ Bulky cyclopentyloxy group; amino group enhances nucleophilicity. -
Methyl 2-methylbenzoate (M2MB) 2-CH₃ Simple methyl substitution; studied for electrophilic substitution effects.
Methyl 2-methoxybenzoate (M2MOB) 2-OCH₃ Electron-donating methoxy group; influences aromatic reactivity.
Methyl 3-methylbenzoate (M3MB) 3-CH₃ Meta-methyl substitution alters steric and electronic properties.
Methyl 5-amino-2,4-dihydroxybenzoate 2-OH, 4-OH, 5-NH₂ Multiple polar groups; potential for hydrogen bonding and derivatization.
Methyl 5-chloro-2-sulfonamidobenzoate 2-SO₂NH(C₃H₆CO₂Et), 5-Cl Sulfonamido and chloro groups enhance steric bulk and electrophilicity.

Key Observations

Substituent Position and Reactivity: The 4-cyclopentyloxy group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy in M2MOB or methyl in M2MB). This may reduce solubility in polar solvents but improve lipid membrane permeability . The 5-amino group distinguishes the compound from analogs like M2MB or M3MB, offering nucleophilic sites for further functionalization (e.g., acetylation, as seen in ) .

Electronic Effects: Electron-donating groups (e.g., -OCH₃ in M2MOB) increase aromatic ring electron density, favoring electrophilic substitution. In contrast, the cyclopentyloxy group (moderately electron-donating) and amino group (strongly electron-donating) may direct reactivity toward specific positions .

Biological and Industrial Relevance: Methyl benzoates with halogen or amino substituents (e.g., 5-chloro in ) are intermediates in agrochemicals like metconazole .

Synthetic Strategies: The synthesis of related compounds often involves esterification, nucleophilic substitution (e.g., introducing cyclopentyloxy via alkylation), and hydrolysis (). For example, the cyclopentyloxy group might be introduced via reaction of a phenolic intermediate with cyclopentyl bromide under basic conditions .

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